molecular formula C20H18Cl2N2O2 B10980572 (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B10980572
M. Wt: 389.3 g/mol
InChI Key: XPEAULBVIBRQFU-UHFFFAOYSA-N
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Description

(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole and piperidine moieties, each contributing to its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like catalytic hydrogenation and high-pressure reactions may be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to convert ketones or aldehydes into alcohols.

    Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with specific proteins or receptors makes it valuable in biochemical research.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific diseases or conditions, such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-1H-indol-2-yl)[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]methanone
  • (4-chloro-1H-indol-2-yl)[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methanone
  • (4-chloro-1H-indol-2-yl)[4-(4-methylphenyl)-4-hydroxypiperidin-1-yl]methanone

Uniqueness

Compared to these similar compounds, (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone stands out due to its specific substituents, which influence its reactivity and interaction with biological targets. The presence of chlorine atoms on both the indole and phenyl rings enhances its electron-withdrawing properties, potentially increasing its binding affinity and specificity.

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

(4-chloro-1H-indol-2-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

InChI

InChI=1S/C20H18Cl2N2O2/c21-14-6-4-13(5-7-14)20(26)8-10-24(11-9-20)19(25)18-12-15-16(22)2-1-3-17(15)23-18/h1-7,12,23,26H,8-11H2

InChI Key

XPEAULBVIBRQFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=C(N3)C=CC=C4Cl

Origin of Product

United States

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